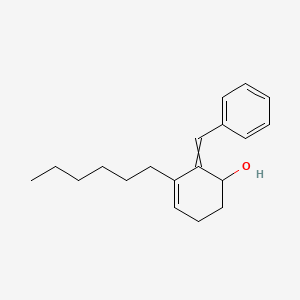
4,4-Dimethyl-1-(2-phenylethenyl)piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-1-(2-phenylethenyl)piperidine-2,6-dione is a synthetic organic compound belonging to the piperidine family. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(2-phenylethenyl)piperidine-2,6-dione typically involves the following steps:
Michael Addition: The reaction between acetates and acrylamides using potassium tert-butoxide as a promoter.
Intramolecular Nucleophilic Substitution: This step follows the Michael addition, leading to the formation of the piperidine-2,6-dione core.
Industrial Production Methods
The industrial production of this compound can be achieved through solvent-free conditions, which offer excellent functional group tolerance and high yields . This method is scalable and can be performed on a kilo-scale, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
4,4-Dimethyl-1-(2-phenylethenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the double bonds or carbonyl groups.
Substitution: The phenylethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
科学的研究の応用
4,4-Dimethyl-1-(2-phenylethenyl)piperidine-2,6-dione has several scientific research applications:
作用機序
The mechanism of action of 4,4-Dimethyl-1-(2-phenylethenyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, leading to changes in cellular processes. For example, piperidine derivatives are known to inhibit certain enzymes or interact with ion channels, affecting signal transduction pathways .
類似化合物との比較
Similar Compounds
4,4-Dimethyl-1-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)piperidine-2,6-dione: This compound shares a similar piperidine-2,6-dione core but has different substituents, leading to distinct properties and applications.
Piperidine-2,6-diones: These compounds are a broader class of molecules with various substituents, used in the synthesis of drugs and other bioactive molecules.
Uniqueness
4,4-Dimethyl-1-(2-phenylethenyl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
919083-03-7 |
|---|---|
分子式 |
C15H17NO2 |
分子量 |
243.30 g/mol |
IUPAC名 |
4,4-dimethyl-1-(2-phenylethenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C15H17NO2/c1-15(2)10-13(17)16(14(18)11-15)9-8-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3 |
InChIキー |
CQFTXCMJEQTMTE-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)N(C(=O)C1)C=CC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate](/img/structure/B14178221.png)
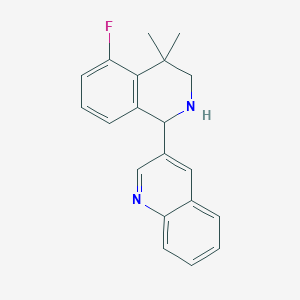
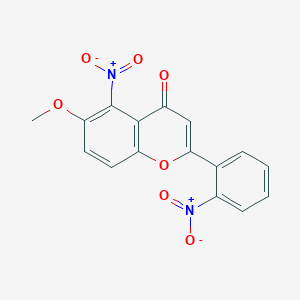
![4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde](/img/structure/B14178237.png)
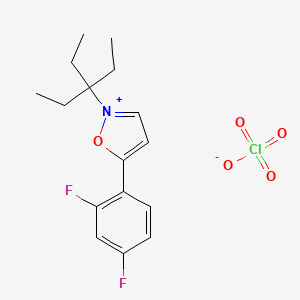
![3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid](/img/structure/B14178243.png)

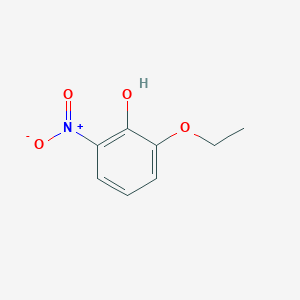
![[2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14178255.png)
![N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine](/img/structure/B14178259.png)
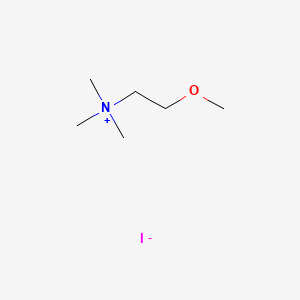
![4-Ethoxy-6-[3-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178263.png)
